molecular formula C9H10O3 B097771 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione CAS No. 19438-64-3

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

Cat. No.: B097771
CAS No.: 19438-64-3
M. Wt: 166.17 g/mol
InChI Key: MWSKJDNQKGCKPA-UHFFFAOYSA-N
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Description

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione: is an organic compound belonging to the class of isobenzofurans. This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring, with additional functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and furan precursors.

    Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the furan ring is fused to the benzene ring. This can be achieved through various methods, including Friedel-Crafts acylation or intramolecular cyclization.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and functional group modification reactions.

    Optimization of Reaction Conditions: Ensuring optimal reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

    Purification Techniques: Employing advanced purification techniques, such as chromatography and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzene or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Dihydro and tetrahydro derivatives.

    Substituted Compounds: Various substituted isobenzofurans with different functional groups.

Scientific Research Applications

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1,3-dione: A structurally related compound with similar chemical properties.

    7,7a-Dihydroisobenzofuran-1,3-dione: Another related compound with a similar core structure but lacking the methyl group.

    5-Methylisobenzofuran-1,3-dione: A compound with a similar structure but different functional groups.

Uniqueness

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKJDNQKGCKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058692
Record name 4-Methyl-delta-3-tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19438-64-3
Record name 3a,4,5,7a-Tetrahydro-6-methyl-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19438-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-delta-3-tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-6-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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